molecular formula C12H8BrF B050986 4-Bromo-4'-fluorobiphenyl CAS No. 398-21-0

4-Bromo-4'-fluorobiphenyl

Cat. No. B050986
Key on ui cas rn: 398-21-0
M. Wt: 251.09 g/mol
InChI Key: XFGPSHWWPIFPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056832B2

Procedure details

To THF (90 mL) degassed by purging argon was added 4-fluoroiodobenzene (4.5 g, 20.2 mmol), 4-bromophenylboronic acid (4 g, 20.2 mmol), and tetrabutylammonium flouride (1M in THF, 40.5 mL, 40.5 mmol), and the mixture was degassed again. Pd(dppf)Cl2 (732 mg, 1 mmol) was added and the mixture was degassed again for 15 minutes. The reaction mixture was heated at 65° C. in an oil bath overnight. TLC (heptane eluent) showed the reaction was complete. The reaction mixture was diluted with ethyl acetate and extracted with brine. The organic layer was dried (sodium sulfate) and concentrated to yield the crude product. Purification by column chromatography (60-120 mesh silica, heptane eluent) yielded 3.2 g of 4-bromo-4′-fluoro-1,1′-biphenyl.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40.5 mL
Type
reactant
Reaction Step One
Quantity
732 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.[Br:9][C:10]1[CH:15]=[CH:14][C:13](B(O)O)=[CH:12][CH:11]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[Br:9][C:10]1[CH:15]=[CH:14][C:13]([C:5]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)=[CH:12][CH:11]=1 |f:2.3,4.5.6.7|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)I
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)B(O)O
Name
Quantity
40.5 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
732 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To THF (90 mL) degassed
CUSTOM
Type
CUSTOM
Details
by purging argon
CUSTOM
Type
CUSTOM
Details
the mixture was degassed again
CUSTOM
Type
CUSTOM
Details
the mixture was degassed again for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (60-120 mesh silica, heptane eluent)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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